molecular formula C22H18N2O3 B11609665 1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine

1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine

Cat. No.: B11609665
M. Wt: 358.4 g/mol
InChI Key: QFAUPWXYSSSMKD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine is an organic compound characterized by the presence of two methoxyphenyl groups attached to a phthalazine core

Preparation Methods

The synthesis of 1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine typically involves the reaction of 4-methoxyphenol with phthalic anhydride under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and substitution, to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenoxy)-4-phenylphthalazine: This compound lacks the additional methoxy group, which may affect its chemical reactivity and biological activity.

    1-(4-Hydroxyphenoxy)-4-(4-methoxyphenyl)phthalazine:

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-(4-methoxyphenoxy)-4-(4-methoxyphenyl)phthalazine

InChI

InChI=1S/C22H18N2O3/c1-25-16-9-7-15(8-10-16)21-19-5-3-4-6-20(19)22(24-23-21)27-18-13-11-17(26-2)12-14-18/h3-14H,1-2H3

InChI Key

QFAUPWXYSSSMKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)OC

Origin of Product

United States

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